



Decoding the Certificate of Analysis: A Technical Guide to Quetiapine-d4 Fumarate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the key analytical data and methodologies associated with the characterization of Quetiapine-d4 Fumarate. Understanding the certificate of analysis (CoA) is paramount for ensuring the quality, purity, and identity of this isotopically labeled internal standard, which is crucial for pharmacokinetic studies and clinical trials. This document outlines the typical quantitative data, detailed experimental protocols, and visual workflows for the analytical techniques used in its evaluation.

Quantitative Data Summary

The following tables summarize the essential quantitative information typically presented in a Certificate of Analysis for Quetiapine-d4 Fumarate.

Table 1: General Information



Parameter	Specification	
Chemical Name	2-(2-(4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl-2,2,6,6-d4)ethoxy)ethan-1-ol fumarate	
Molecular Formula	C21H21D4N3O2S : 1/2(C4H4O4)[2]	
Molecular Weight	387.5 : 1/2(116.1)[2]	
CAS Number	1287376-15-1[3]	
Appearance	White to off-white powder	
Solubility	Soluble in DMSO[4]	

Table 2: Analytical Data

Test	Specification	Method
Chromatographic Purity (by HPLC)	>90%[2][3]	High-Performance Liquid Chromatography (HPLC)
Identity (by ¹ H-NMR)	Conforms to structure[2][4]	Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity (by MS)	Conforms to structure[2][4]	Mass Spectrometry (MS)
Storage Condition	Store at 2-8 °C in a well-closed container[2][3]	-

Experimental Protocols

The following sections detail the representative methodologies for the key analytical experiments performed on Quetiapine-d4 Fumarate. These protocols are based on established methods for the analysis of Quetiapine Fumarate and are applicable to its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment



This method is used to determine the purity of the compound and to separate it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is employed.[5][6]
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically used.[1][7]
- Mobile Phase: A common mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile and/or methanol.
 [1][6][7] The ratio can be optimized, for example, 51:49 (v/v) buffer to acetonitrile.[7]
- Flow Rate: A typical flow rate is 1.0 mL/min.[1][6][7]
- Detection: UV detection is performed at a wavelength where the compound exhibits maximum absorbance, often around 250 nm or 292 nm.[1][6]
- Sample Preparation: A stock solution of the sample is prepared by dissolving a known amount in the mobile phase.
 [7] This is then diluted to a suitable concentration for injection.
- Injection Volume: A standard injection volume is 20 μL.[1]
- Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the molecular weight and structure of the compound.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[8]
- Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or a combination thereof.[8]



- Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]+.[9]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and introduced into the mass spectrometer.
- Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of Quetiapine-d4 Fumarate. The observed mass-to-charge ratio (m/z) should match the calculated theoretical value. Fragmentation patterns can also be analyzed to further confirm the structure.[8]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Elucidation

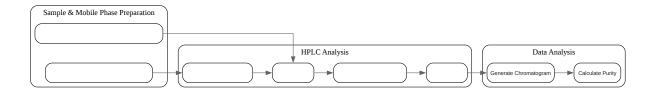
¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

- Instrumentation: A high-resolution NMR spectrometer is used.
- Solvent: The sample is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
- Data Acquisition: The ¹H-NMR spectrum is acquired, showing the chemical shifts, integration, and multiplicity of the proton signals.
- Data Analysis: The spectrum is compared to a reference spectrum of Quetiapine Fumarate.
 The absence of signals at the positions corresponding to the deuterated protons and the presence of all other expected signals confirms the structure and isotopic labeling of Quetiapine-d4 Fumarate.[10]

Visualized Workflows

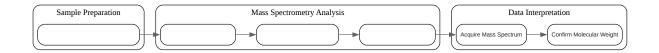
The following diagrams illustrate the logical flow of the experimental protocols described above.





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Caption: Workflow for HPLC Purity Analysis.



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Caption: Workflow for Mass Spectrometry Identity Confirmation.



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Caption: Workflow for ¹H-NMR Structural Elucidation.



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